Spiro[3.3]heptan-1-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3.3]heptan-1-ylmethanamine is a chemical compound characterized by a spirocyclic structure, where two cycloalkane rings are connected through a single carbon atom. This unique structure imparts distinct chemical and physical properties to the compound, making it an interesting subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.3]heptan-1-ylmethanamine typically involves the formation of the spirocyclic core followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]heptan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Spiro[3.3]heptan-1-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[3.3]heptan-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A related compound with a similar spirocyclic structure but lacking the methanamine group.
Spiro[4.4]nonane: Another spirocyclic compound with a larger ring system.
Spiro[2.2]pentane: A smaller spirocyclic compound with different chemical properties.
Uniqueness
Spiro[3.3]heptan-1-ylmethanamine is unique due to its specific spirocyclic structure combined with the methanamine group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
spiro[3.3]heptan-3-ylmethanamine |
InChI |
InChI=1S/C8H15N/c9-6-7-2-5-8(7)3-1-4-8/h7H,1-6,9H2 |
InChI Key |
BETZWHQPTWVESS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.